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Compound of Interest

Compound Name: RPR203494

Cat. No.: B610573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
RPR203494 is a potent, small-molecule inhibitor of p38 mitogen-activated protein kinase

(MAPK). It belongs to a class of pyrimidine analogues and was developed as a potential

therapeutic agent for inflammatory diseases. This technical guide provides a comprehensive

overview of the potency of RPR203494, including its mechanism of action, in vitro efficacy, and

the experimental protocols used for its characterization. RPR203494 is a chemical analogue of

RPR200765A, another p38 inhibitor, but with an improved in vitro potency profile.

Chemical Properties
Property Value

IUPAC Name

[(2R)-2-hydroxy-3-{[(4-oxo-4,5-dihydro-3H-

pyrrolo[3,2-d]pyrimidin-7-

yl)methyl]amino}propyl]phosphonic acid

Molecular Formula C₁₀H₁₅N₄O₅P

Molecular Weight 302.22 g/mol

PubChem CID 136276494[1]
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RPR203494 demonstrates significant inhibitory activity against p38 MAPK. While specific IC50

values for RPR203494 are not publicly available in the searched literature, it is described as

having an improved in vitro potency compared to its analogue, RPR200765A[2].

For comparative purposes, the potency of the related compound, RPR200765A, is provided

below.

Comparative Potency Data: RPR200765A
Assay Type Target/Cell Line Parameter Value

Enzymatic Assay p38 MAP Kinase IC₅₀ 50 nM

Cellular Assay
LPS-stimulated

human monocytes
EC₅₀ (TNFα release) 110 nM

This data for RPR200765A provides a benchmark for the expected potency of RPR203494,

which is stated to be more potent.

Mechanism of Action: The p38 MAPK Signaling
Pathway
The p38 MAPK signaling cascade is a crucial pathway in the cellular response to external

stresses, such as inflammatory cytokines (e.g., TNF-α and IL-1), UV radiation, and osmotic

shock. Activation of this pathway leads to the production of pro-inflammatory cytokines, which

are key mediators of inflammatory diseases like rheumatoid arthritis.

RPR203494 exerts its therapeutic effect by inhibiting the kinase activity of p38 MAPK, thereby

blocking the downstream signaling events that lead to the synthesis and release of

inflammatory mediators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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